Methyl 5-hydroxyquinoline-7-carboxylate
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Overview
Description
Methyl 5-hydroxyquinoline-7-carboxylate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Quinoline compounds are known to interact with various biological targets. For instance, some quinoline derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain .
Mode of Action
The mode of action of quinoline compounds can vary greatly depending on their specific chemical structure. Some quinoline derivatives are known to chelate metal ions, which can disrupt the function of metal-dependent enzymes .
Biochemical Pathways
Quinoline compounds can affect various biochemical pathways. For example, some quinoline derivatives have been found to inhibit the function of 2-oxoglutarate (2OG) and iron-dependent oxygenases, enzymes involved in numerous biological processes .
Result of Action
The cellular and molecular effects of quinoline compounds can vary greatly. Some quinoline derivatives have been found to have anticancer, antioxidant, anti-inflammatory, antimalarial, and antituberculosis activities .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives, to which this compound belongs, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific enzymes, proteins, and other biomolecules that Methyl 5-hydroxyquinoline-7-carboxylate interacts with are yet to be identified.
Cellular Effects
It is known that quinoline derivatives can have a wide range of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound is a powder at room temperature
Metabolic Pathways
Quinoline derivatives are known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxyquinoline-7-carboxylate typically involves the reaction of 5-hydroxyquinoline-7-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxyquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methyl 5-hydroxyquinoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating properties and used in various medicinal applications.
Quinoline: The parent compound, widely used in the synthesis of various derivatives with diverse biological activities.
Chloroquine: A well-known antimalarial drug that contains a quinoline moiety.
Uniqueness: Methyl 5-hydroxyquinoline-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
methyl 5-hydroxyquinoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-5-9-8(10(13)6-7)3-2-4-12-9/h2-6,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKJXSUTFUWWSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=N2)C(=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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